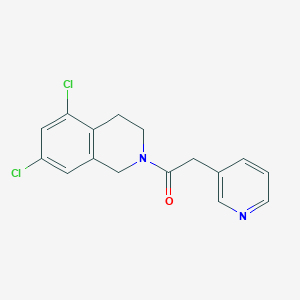![molecular formula C14H20ClFN2O B7632253 3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one hydrochloride, also known as 3-FPM, is a novel psychoactive substance that has gained popularity in recent years due to its stimulant effects. This compound belongs to the pyrrolidine class of compounds and has a similar structure to other stimulants such as cathinones and amphetamines. 3-FPM is commonly used as a research chemical and is not approved for human consumption.
作用机制
The exact mechanism of action of 3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation and alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased energy, focus, and motivation. However, prolonged use of this compound can lead to negative effects such as anxiety, paranoia, and insomnia.
实验室实验的优点和局限性
One advantage of using 3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride in lab experiments is its ability to increase stimulation and alertness in test subjects. This can be useful in studying the effects of various substances on cognitive function. However, one limitation is that the long-term effects of this compound on test subjects are not fully understood.
未来方向
1. Further research is needed to fully understand the long-term effects of 3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride on the brain and body.
2. More studies are needed to determine the potential therapeutic uses of this compound in treating various medical conditions.
3. Research is needed to determine the potential risks and benefits of using this compound in combination with other substances.
4. Further studies are needed to determine the optimal dosage and administration method for this compound in lab experiments.
5. Research is needed to determine the potential effects of this compound on different age groups and genders.
合成方法
The synthesis of 3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride is a complex process that involves multiple steps. The starting material for the synthesis is 3-fluorophenylacetone, which is reacted with pyrrolidine to form the intermediate product. This intermediate is then reacted with 3-aminopropan-1-one to form the final product, this compound. The synthesis of this compound is a challenging process and requires advanced chemical knowledge and equipment.
科学研究应用
3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride has been extensively studied in the scientific community for its potential use in treating various medical conditions. Some of the research areas where this compound has been studied include:
1. Neurological disorders: this compound has been found to have potential therapeutic effects in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
2. Depression and anxiety: this compound has been studied for its potential use in treating depression and anxiety disorders.
3. Attention deficit hyperactivity disorder (ADHD): this compound has been studied for its potential use in treating ADHD.
属性
IUPAC Name |
3-amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-12-4-1-3-11(9-12)10-13-5-2-8-17(13)14(18)6-7-16;/h1,3-4,9,13H,2,5-8,10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQJCFWHVOTWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN)CC2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)

![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)
![N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7632204.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)

![1-Methyl-5-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7632244.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7632246.png)
![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)